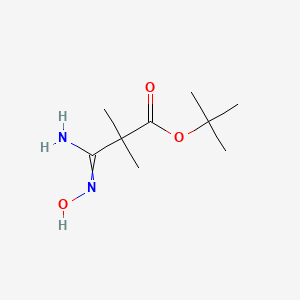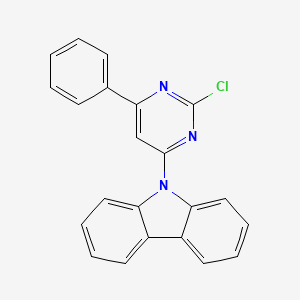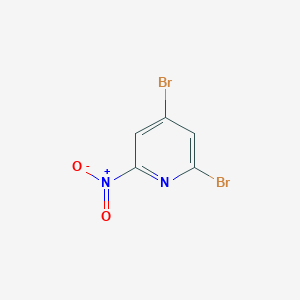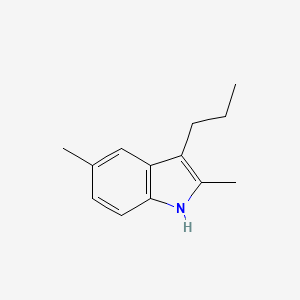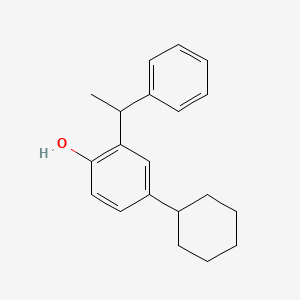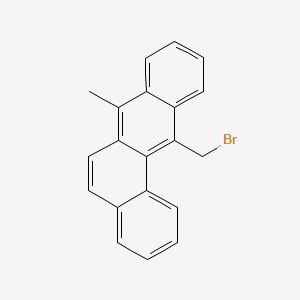
BENZ(a)ANTHRACENE, 12-BROMOMETHYL-7-METHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Bromomethyl-7-methylbenz[a]anthracene: is a polycyclic aromatic hydrocarbon (PAH) derivative It is a compound of interest in various scientific fields due to its unique chemical structure and properties The compound consists of a benz[a]anthracene core with a bromomethyl group at the 12th position and a methyl group at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-bromomethyl-7-methylbenz[a]anthracene typically involves the bromination of 7-methylbenz[a]anthracene. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted under reflux conditions to ensure complete bromination .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 12-Bromomethyl-7-methylbenz[a]anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and primary or secondary amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are used.
Major Products:
Substitution Reactions: Products include hydroxymethyl, methoxymethyl, or aminomethyl derivatives.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: The primary product is 7-methylbenz[a]anthracene.
Wissenschaftliche Forschungsanwendungen
Chemistry: 12-Bromomethyl-7-methylbenz[a]anthracene is used as a precursor in the synthesis of more complex PAH derivatives. It serves as a building block in organic synthesis and materials science .
Biology: The compound is studied for its interactions with biological macromolecules, particularly DNA. It is used in research to understand the mechanisms of mutagenesis and carcinogenesis .
Medicine: While not directly used as a therapeutic agent, 12-bromomethyl-7-methylbenz[a]anthracene is valuable in cancer research. It helps in studying the effects of PAHs on cellular processes and the development of potential anti-cancer strategies .
Industry: In the industrial sector, the compound’s derivatives are explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Wirkmechanismus
The mechanism of action of 12-bromomethyl-7-methylbenz[a]anthracene involves its interaction with cellular DNA. The bromomethyl group can form covalent bonds with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts can cause mutations by interfering with DNA replication and repair processes. The compound’s ability to induce such changes makes it a potent mutagen and carcinogen .
Vergleich Mit ähnlichen Verbindungen
7,12-Dimethylbenz[a]anthracene (DMBA): Another PAH derivative with similar mutagenic and carcinogenic properties.
7-Bromomethylbenz[a]anthracene: Lacks the methyl group at the 7th position, which may affect its reactivity and biological activity.
Uniqueness: 12-Bromomethyl-7-methylbenz[a]anthracene is unique due to the presence of both bromomethyl and methyl groups, which influence its chemical reactivity and interaction with biological molecules. This dual substitution pattern can lead to distinct pathways of metabolism and biological effects compared to its analogs .
Eigenschaften
CAS-Nummer |
59230-81-8 |
|---|---|
Molekularformel |
C20H15Br |
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
12-(bromomethyl)-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15Br/c1-13-15-7-4-5-9-18(15)19(12-21)20-16(13)11-10-14-6-2-3-8-17(14)20/h2-11H,12H2,1H3 |
InChI-Schlüssel |
CIJKQWCEYOGOJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



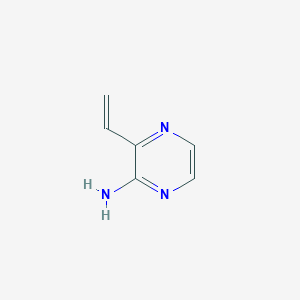
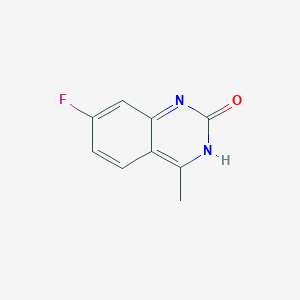
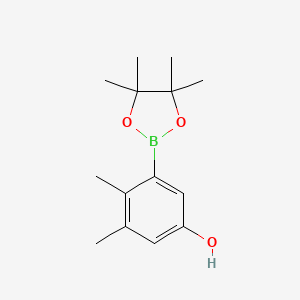
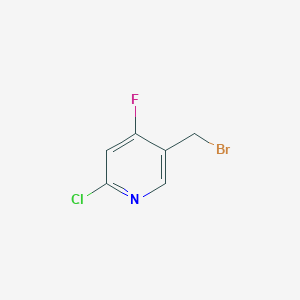
![5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane](/img/structure/B13925216.png)
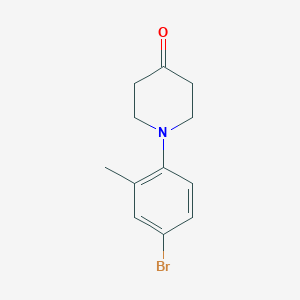
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13925229.png)

